4-Hydroxychalcone
Overview
Description
4-Hydroxychalcone is an aromatic ketone that forms the central core of many important biological compounds known as chalcones. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of this compound consists of two aromatic rings joined by an α, β-unsaturated carbonyl system, specifically 1,3-diphenyl-2-propen-1-one .
Mechanism of Action
Target of Action
4-Hydroxychalcone primarily targets the NF-κB pathway and TNF-α . It also inhibits 17beta-hydroxysteroid dehydrogenase . These targets play crucial roles in inflammation, immune response, and hormone regulation .
Mode of Action
This compound interacts with its targets by inhibiting the NF-κB pathway activation induced by TNF-α . This interaction results in the suppression of the growth factor pathway , leading to changes in cellular processes such as inflammation and immune response .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is involved in immune and inflammatory responses, among other cellular processes . Downstream effects include the suppression of angiogenesis and the activation of BMP signaling .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been found to exhibit anti-angiogenic and anti-inflammatory activities . It suppresses angiogenesis, reduces resistant hypertension by attenuating hyperaldosteronism, and mitigates renal injury in mice . In addition, it has been shown to induce cell death via oxidative stress in MYCN-amplified human neuroblastoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s bioactivity can be affected by its source, as it is a secondary metabolite found in various plants and spices . Additionally, the synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery . .
Biochemical Analysis
Biochemical Properties
4-Hydroxychalcone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This interaction prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and the subsequent expression of NF-κB target genes . Additionally, this compound induces a rapid potassium release from mitochondrial vesicles, causing deterioration of respiratory control and oxidative phosphorylation in isolated rat liver mitochondria .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease the number and size of colon adenomas in ApcMin mice, indicating its potential as a chemopreventive agent . The compound also decreases proliferation in colon adenomas and promotes apoptosis, as evidenced by immunofluorescence staining with the proliferation marker protein Ki-67 and TUNEL staining . Furthermore, this compound affects cancer cell viability without significantly impacting non-transformed cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits TNFα-induced NF-κB activation by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and the expression of NF-κB target genes . Additionally, this compound induces a rapid potassium release from mitochondrial vesicles, leading to the deterioration of respiratory control and oxidative phosphorylation . These actions contribute to its anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in ApcMin mice, the administration of this compound significantly decreased the number and size of colon adenomas over a period of 12 weeks . The compound also demonstrated stability and maintained its chemopreventive effects throughout the study duration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving cryptochrome-null mice, oral administration of this compound at doses of 10 mg/kg, 20 mg/kg, and 40 mg/kg showed dose-dependent effects on systolic hypertension, inflammation, and renal injury . The highest dose (40 mg/kg) significantly reduced systolic hypertension, serum IL-1, and TNF-α levels, and suppressed NF-κB activation and renal injury
Metabolic Pathways
This compound is involved in various metabolic pathways, including the flavonoid biosynthetic pathway. It is a precursor to other flavonoids and undergoes biotransformation in the liver, where it is converted to glucuronides . The compound also interacts with enzymes such as chalcone isomerase, which catalyzes the isomerization of chalcones to flavanones . These metabolic processes contribute to its biological activities and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, in yeast cultures, this compound undergoes bioreduction, resulting in its conversion to 4′-dihydrochalcones . These processes highlight the compound’s ability to be selectively transported and distributed within biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that chalcone isomerase, an enzyme involved in the flavonoid biosynthetic pathway, exhibits distinct localization patterns in different tissues . In grapevine cells, chalcone isomerase is localized in the cytoplasm, nucleus, and plastids, indicating the complexity of flavonoid biosynthesis . Similarly, this compound may exhibit specific subcellular localization patterns that influence its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Hydroxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically occurs in polar solvents at temperatures ranging from 50 to 100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sodium hydroxide or potassium hydroxide in ethanol or methanol is common .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can convert it into dihydrochalcones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, dihydrochalcones.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated chalcones.
Scientific Research Applications
4-Hydroxychalcone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used to study enzyme inhibition and protein interactions.
Medicine: It exhibits anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used as a color indicator for pH and fluoride ions and in the development of fluorescent materials
Comparison with Similar Compounds
- Xanthoangelol
- 4-Hydroxyderricin
- 2′-Hydroxychalcone
- 3′-Hydroxychalcone
- 2,3,4-Trihydroxychalcone
Comparison: 4-Hydroxychalcone is unique due to its specific hydroxylation at the para position, which imparts distinct biological activities such as enhanced antioxidant and antibacterial properties. Compared to other hydroxychalcones, it shows a broader range of pharmacological activities and higher stability in various chemical reactions .
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCDTYUYPOAIU-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022453 | |
Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-55-3, 20426-12-4 | |
Record name | trans-4-Hydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 4-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxychalcone (4HCH) exert its cytotoxic effects in cancer cells?
A1: 4HCH has been shown to induce cell death in MYCN-amplified neuroblastoma cells through the induction of oxidative stress. [] This involves decreasing cellular levels of the antioxidant glutathione and increasing reactive oxygen species (ROS). [] Furthermore, 4HCH impairs mitochondrial respiratory function, contributing to its cytotoxic effect. []
Q2: Does 4HCH affect inflammation?
A2: Yes, studies suggest that 4HCH has anti-inflammatory properties. In a study using cryptochrome-null mice, 4HCH treatment reduced serum levels of the inflammatory cytokines IL-1β and TNF-α. [] Additionally, 4HCH suppressed the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H12O2. Its molecular weight is 220.25 g/mol.
Q4: Are there any spectroscopic data available to confirm the structure of this compound?
A4: Yes, several studies utilize spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands, while 1H NMR spectroscopy confirms the presence and configuration of the vinyl double bond. [, , ]
Q5: Has this compound been incorporated into any formulations, and if so, what is its stability in these formulations?
A5: this compound has been successfully incorporated into gel formulations for potential use as a sunscreen. [, ] One study found an optimal gel formulation to be stable in terms of pH, but not viscosity and spreadability, over 6 weeks of storage at room temperature. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself might not possess direct catalytic activity, its derivatives have shown potential as photoinitiators in polymerization reactions. [] This photochemical reactivity stems from the chalcone moiety and can be influenced by substituents and spacers within the molecule. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, theoretical calculations have been used to determine the conformational preference of this compound. [] These studies indicated that s-cis conformers are more energetically favorable than s-trans conformers due to enhanced electron delocalization and planarity. []
Q8: Have there been any quantitative structure-activity relationship (QSAR) studies conducted on this compound derivatives?
A8: While specific QSAR models for this compound are not explicitly detailed within the provided research, studies have investigated the relationship between the positions and numbers of hydroxyl groups on chalcone derivatives and their cytotoxic activity against human monoblastic U937 cells. [] This research suggests that specific structural modifications can significantly impact biological activity.
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies indicate that the position and number of hydroxyl groups on the chalcone scaffold significantly impact cytotoxicity. For instance, 2-hydroxychalcone exhibited more potent cytotoxicity against U937 cells than this compound or 4'-hydroxychalcone. [] Moreover, the presence of multiple hydroxyl groups, as seen in 2',4,4'-trihydroxychalcone, further enhanced the cytotoxic effect. []
Q10: Are there specific structural features of this compound crucial for its interaction with specific targets?
A10: The α,β-unsaturated ketone system in the chalcone structure is essential for its biological activity, including antioxidant and estrogenic properties. [] Furthermore, the 6'-hydroxy group on the chalcone scaffold is crucial for its antioxidant effects. []
Q11: What are the challenges associated with formulating this compound, and how can they be addressed?
A11: One study highlights the instability of this compound gel formulations regarding viscosity and spreadability over time. [] This challenge might be addressed by exploring different gelling agents, optimizing their concentrations, or adding stabilizers to the formulation. Encapsulating this compound within nanoparticles or liposomes could be another strategy to enhance its stability and bioavailability.
A11: The provided research papers primarily focus on the scientific aspects of this compound and do not provide information regarding specific SHE (Safety, Health, and Environment) regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: Information regarding the ADME of this compound is limited within the provided research papers. One study using a rat model indicates that this compound undergoes phase II metabolism in the small intestine, forming glucuronide, sulfate, and glutathione conjugates. []
Q13: Has this compound demonstrated efficacy in preclinical models of cancer?
A13: Yes, this compound has shown promising antitumor activity in a mouse model of TM4SF5-mediated tumor formation. [] Notably, 4HCH and its derivatives effectively inhibited tumor growth, even in early stages, highlighting their therapeutic potential. []
Q14: What in vitro models have been used to study the biological activity of this compound?
A14: Researchers have employed various in vitro models to investigate the effects of this compound, including: - Human neuroblastoma cell lines (IMR-32, SK-N-BE(2), SH-SY5Y) to assess cytotoxicity and mechanisms of cell death. [] - Human embryonic kidney 293 (HEK293) cells to determine cytotoxicity and investigate the compound's effect on cisplatin-induced ROS production. [] - Human monoblast U937 cells to examine the impact of hydroxyl group position and number on cytotoxicity. [] - Estrogen-responsive human breast cancer cell line MCF-7 to assess estrogenic activity and effects on cell proliferation. [, ]
A14: The provided research papers do not offer specific details regarding resistance mechanisms or cross-resistance associated with this compound.
A12: While the provided research primarily focuses on the potential therapeutic benefits of this compound, one study does assess its safety profile. In a mouse model, this compound administered intraperitoneally at doses of 10 and 40 mg/kg/BW was not overtly toxic. []
A14: The provided research does not elaborate on specific drug delivery or targeting strategies for this compound.
A14: The provided research does not delve into the exploration of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.
Q15: What analytical methods have been used to study the metabolism of this compound?
A15: Researchers utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and characterize the phase II metabolites of this compound in rat intestinal perfusates. []
Q16: What techniques have been used to quantify this compound in biological samples?
A16: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been employed to quantify this compound and its bis-Mannich analog in rat intestinal perfusates. [] Additionally, a validated HPLC method was developed and validated for the determination of Morachalcone A in rabbit plasma, using this compound as an internal standard. []
A16: The provided research papers do not contain information about the environmental impact or degradation of this compound.
Q17: Were the analytical methods used to quantify this compound validated?
A18: Yes, one study validated an HPLC-UV method for quantifying this compound and its bis-Mannich analog in rat intestinal perfusates. [] The validation process likely included assessing parameters such as linearity, accuracy, precision, and specificity.
A17: The provided research papers do not explicitly discuss quality control and assurance measures for this compound.
A17: The provided research papers do not contain information on the immunogenicity or immunological responses associated with this compound.
Q18: Does this compound interact with drug-metabolizing enzymes?
A22: While specific interactions of this compound with drug-metabolizing enzymes are not extensively detailed in the provided research, one study shows that rat liver microsomes can metabolize chalcone, the parent compound of this compound, via hydroxylation reactions. [] These reactions are likely catalyzed by cytochrome P450 enzymes. []
A18: The provided research papers do not provide specific information on the biocompatibility or biodegradability of this compound.
A18: The provided research does not focus on comparing this compound with alternative compounds or substitutes.
A18: The provided research does not discuss aspects related to the recycling or waste management of this compound.
A18: The provided research papers utilize standard research infrastructure and resources commonly employed in medicinal chemistry, pharmacology, and related fields. This includes:
A18: The provided research papers highlight a relatively recent interest in this compound and its derivatives, particularly in the context of their potential therapeutic applications. The research trajectory showcases:
- Initial investigations into biological activity: Early studies focused on characterizing the basic pharmacological properties of this compound, including its antioxidant, estrogenic, and cytotoxic activities. [, ]
- Exploration of structure-activity relationships: Researchers began to systematically modify the structure of this compound to understand the impact of different substituents and functional groups on its biological activity. []
- Development of novel derivatives: The identification of promising lead compounds led to the synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, or pharmacokinetic profiles. [, ]
- Mechanistic studies: Researchers have started to elucidate the molecular mechanisms underlying the biological activities of this compound, including its effects on oxidative stress, inflammation, and specific signaling pathways. [, ]
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